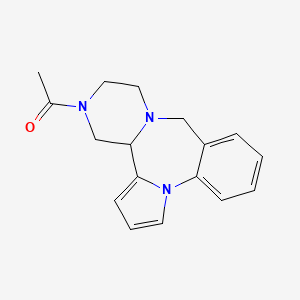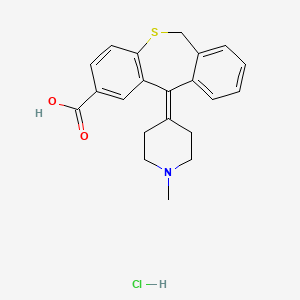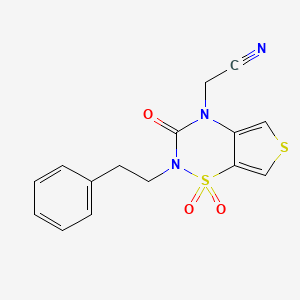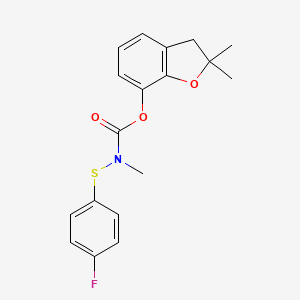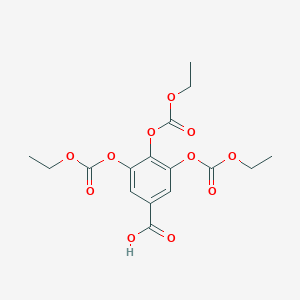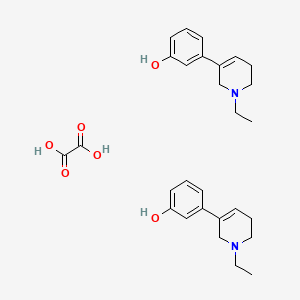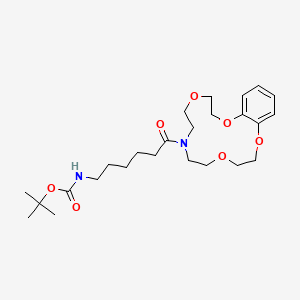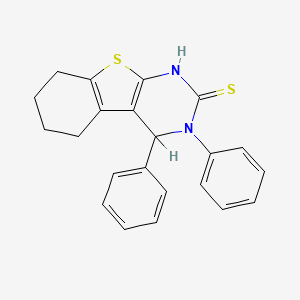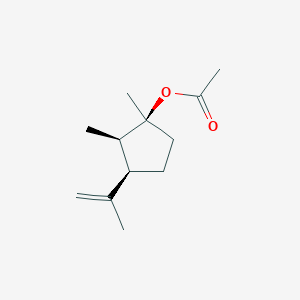
Calcium 4-methyl-2-oxopentanoate dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-methyl-2-oxopentanoate dihydrate typically involves the neutralization of 4-methyl-2-oxopentanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
2C6H10O3+Ca(OH)2→Ca(C6H9O3)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pH, and concentration are crucial for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium 4-methyl-2-oxopentanoate dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
Oxidation: 4-methyl-2-oxopentanoic acid.
Reduction: 4-methyl-2-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Calcium 4-methyl-2-oxopentanoate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in metabolic pathways, particularly in the degradation of leucine.
Medicine: Investigated for its potential therapeutic effects in conditions related to leucine metabolism, such as maple syrup urine disease.
Industry: Utilized in the production of supplements and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of calcium 4-methyl-2-oxopentanoate dihydrate involves its role as an intermediate in the metabolic pathway of leucine. It is converted to isovaleryl-CoA, which then enters various metabolic pathways to produce energy and other essential biomolecules. The compound interacts with enzymes such as branched-chain amino acid aminotransferase and branched-chain alpha-keto acid dehydrogenase complex, facilitating the conversion of leucine to its downstream metabolites .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-ketoisocaproic acid: A direct precursor in the leucine degradation pathway.
Calcium levulinate dihydrate: Another calcium salt with similar structural features but different biological roles.
4-oxopentanoic acid: A structurally related compound with different chemical properties
Uniqueness
Calcium 4-methyl-2-oxopentanoate dihydrate is unique due to its specific role in leucine metabolism and its potential therapeutic applications in metabolic disorders. Its calcium salt form enhances its stability and solubility, making it suitable for various industrial and research applications .
Propiedades
Número CAS |
352538-33-1 |
|---|---|
Fórmula molecular |
C12H22CaO8 |
Peso molecular |
334.38 g/mol |
Nombre IUPAC |
calcium;4-methyl-2-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C6H10O3.Ca.2H2O/c2*1-4(2)3-5(7)6(8)9;;;/h2*4H,3H2,1-2H3,(H,8,9);;2*1H2/q;;+2;;/p-2 |
Clave InChI |
ZDWTWIPSCCEWEZ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CC(=O)C(=O)[O-].CC(C)CC(=O)C(=O)[O-].O.O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


